molecular formula C8H23Cl3N4O B13848530 N1-Acetyl Triethylenetetramine Trihydrochloride

N1-Acetyl Triethylenetetramine Trihydrochloride

Cat. No.: B13848530
M. Wt: 297.6 g/mol
InChI Key: KZWCSMUYOOFYFE-UHFFFAOYSA-N
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Description

N1-Acetyl Triethylenetetramine Trihydrochloride is a derivative of triethylenetetramine, a compound known for its copper-chelating properties. This compound is primarily used in the treatment of Wilson’s disease, a genetic disorder that leads to excessive copper accumulation in the body . It has also shown potential in other medical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Acetyl Triethylenetetramine involves the acetylation of triethylenetetramine. This process typically uses acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective acetylation at the N1 position .

Industrial Production Methods

In industrial settings, the production of N1-Acetyl Triethylenetetramine Trihydrochloride involves large-scale acetylation reactions followed by purification steps such as crystallization or chromatography. The final product is then converted to its trihydrochloride form by treatment with hydrochloric acid, ensuring its stability and solubility for various applications .

Chemical Reactions Analysis

Types of Reactions

N1-Acetyl Triethylenetetramine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acetylated and deacetylated derivatives, which can be further utilized in different chemical and industrial processes .

Scientific Research Applications

N1-Acetyl Triethylenetetramine Trihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of N1-Acetyl Triethylenetetramine involves its ability to chelate copper ions. By binding to copper, it facilitates the excretion of excess copper from the body, thereby reducing copper toxicity. The compound interacts with molecular targets such as copper-binding proteins and enzymes, modulating their activity and preventing copper-induced cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Acetyl Triethylenetetramine Trihydrochloride is unique due to its selective acetylation at the N1 position, which enhances its stability and efficacy as a copper chelator. Its trihydrochloride form further improves its solubility and bioavailability, making it a preferred choice in medical and industrial applications .

Properties

Molecular Formula

C8H23Cl3N4O

Molecular Weight

297.6 g/mol

IUPAC Name

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide;trihydrochloride

InChI

InChI=1S/C8H20N4O.3ClH/c1-8(13)12-7-6-11-5-4-10-3-2-9;;;/h10-11H,2-7,9H2,1H3,(H,12,13);3*1H

InChI Key

KZWCSMUYOOFYFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCCNCCN.Cl.Cl.Cl

Origin of Product

United States

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